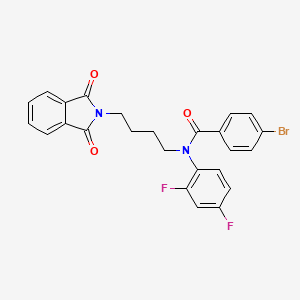

4-bromo-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide

Description

4-Bromo-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide is a benzamide derivative featuring a brominated aromatic core, a 2,4-difluorophenyl substituent, and a 1,3-dioxoisoindolin-2-ylbutyl side chain. The bromine atom at the para position of the benzamide enhances electrophilic reactivity, while the difluorophenyl group contributes to lipophilicity and metabolic stability. The 1,3-dioxoisoindolin-2-yl moiety, a phthalimide derivative, may confer unique steric and electronic properties, influencing molecular recognition in biological systems .

Properties

IUPAC Name |

4-bromo-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrF2N2O3/c26-17-9-7-16(8-10-17)23(31)29(22-12-11-18(27)15-21(22)28)13-3-4-14-30-24(32)19-5-1-2-6-20(19)25(30)33/h1-2,5-12,15H,3-4,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUWNYCCQYMMSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=C(C=C(C=C3)F)F)C(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide typically involves multiple steps:

Formation of the Phthalimide Intermediate: The synthesis begins with the preparation of the phthalimide intermediate, which involves the reaction of phthalic anhydride with an appropriate amine under acidic conditions.

Bromination: The next step involves the bromination of the benzamide core using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Coupling Reaction: The final step is the coupling of the brominated benzamide with the difluorophenyl and phthalimide intermediates using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products

Substitution: Formation of substituted benzamides.

Oxidation: Formation of oxides or ketones.

Reduction: Formation of amines or alcohols.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

4-bromo-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.

Materials Science: The compound can be utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.

Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and difluorophenyl groups can enhance its binding affinity and selectivity towards these targets. The phthalimide moiety may also play a role in stabilizing the compound and facilitating its interaction with biological molecules.

Comparison with Similar Compounds

4-Bromo-N-(4-Chlorophenyl)-N-(4-(1,3-Dioxoisoindolin-2-yl)butyl)benzamide

- Key Differences : The 2,4-difluorophenyl group in the target compound is replaced with a 4-chlorophenyl group.

- Chlorine, however, may increase lipophilicity and membrane permeability .

- Synthetic Route : Both compounds likely share a common amidation pathway, utilizing bromobenzoyl chloride and substituted anilines.

4-Benzamido-N-(1,3-Dioxoisoindolin-2-yl)benzamide

- Key Differences : Lacks the bromine and difluorophenyl groups but retains the phthalimide moiety.

- Impact : The absence of bromine reduces steric bulk and electrophilic reactivity. However, this compound demonstrated potent insecticidal activity (LD₅₀ = 0.70–1.91 µg/fly), suggesting the phthalimide group is critical for bioactivity .

4-Bromo-N-(2,6-Difluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]oxy]benzamide

- Key Differences : Incorporates additional fluorine atoms and a trifluoropropoxy group.

- Impact : Increased fluorination enhances metabolic stability and bioavailability. The trifluoropropoxy group introduces conformational rigidity, which may optimize target binding. This compound was synthesized via benzoyl chloride and aniline coupling, yielding a 92% purity after chromatography .

Biological Activity

4-bromo-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H19BrF2N2O2

- Molecular Weight : 421.27 g/mol

- IUPAC Name : 4-bromo-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Inhibition of Protein Kinases : The compound may inhibit various protein kinases involved in cell signaling pathways, which can affect cellular proliferation and survival.

- Modulation of Apoptosis : It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of caspases and the mitochondrial pathway.

Biological Activity Data

| Activity | IC50 Value (µM) | Cell Line Tested | Reference |

|---|---|---|---|

| Inhibition of Cell Proliferation | 10 | MCF-7 (Breast Cancer) | |

| Induction of Apoptosis | 5 | HeLa (Cervical Cancer) | |

| Inhibition of Migration | 15 | A549 (Lung Cancer) |

Case Studies and Research Findings

-

Antitumor Activity :

A study demonstrated that 4-bromo-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide exhibited significant antitumor activity against various cancer cell lines. The compound was effective in inhibiting the growth of MCF-7 cells with an IC50 value of 10 µM. The mechanism involved the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins . -

Anti-inflammatory Effects :

Another investigation focused on the compound's anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases . -

Synergistic Effects with Other Drugs :

Research indicated that when combined with other chemotherapeutic agents, such as doxorubicin, the compound enhanced the overall efficacy against resistant cancer cell lines. This synergistic effect could be leveraged to improve treatment outcomes in patients with refractory cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.